N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a pyridazinone-derived sulfonamide compound characterized by a 6-oxopyridazine core substituted with a 4-ethoxyphenyl group at position 2. The pyridazinone nitrogen is linked via an ethyl chain to a 2,5-dimethoxybenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-4-31-17-7-5-16(6-8-17)19-10-12-22(26)25(24-19)14-13-23-32(27,28)21-15-18(29-2)9-11-20(21)30-3/h5-12,15,23H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFHMZBHRMLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs in the evidence, differing in core heterocycles, substituents, and pharmacological profiles. Key comparisons are outlined below:
Pyridazinone Sulfonamide Derivatives
Compound 5a (): 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide
- Structural Differences: Lacks the ethyl linker between pyridazinone and sulfonamide. Substituted with benzyloxy (bulkier) instead of 4-ethoxyphenyl.
- Synthesis: Synthesized via benzyl bromide alkylation of a pyridazinone intermediate .
- Physicochemical Properties : Lower molecular weight (290.02 g/mol vs. ~480 g/mol estimated for the target compound). Benzyloxy groups may reduce solubility compared to ethoxy-methoxy combinations.
Pyridine-Benzodioxin Hybrid ()
CS-0309467: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine
- Core Heterocycle: Pyridine instead of pyridazinone.
- Molecular Weight : 391.46 g/mol, significantly lighter than the target compound.
Chromene-Pyrazolopyrimidine Sulfonamide ()
Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structural Complexity: Chromene and pyrazolopyrimidine cores vs. pyridazinone.
- Substituents : Fluorine atoms improve metabolic stability and binding affinity.
- Molecular Weight : 589.1 g/mol, higher than the target compound, suggesting extended pharmacokinetic half-life.
Data Table: Key Comparative Properties
Research Findings and Implications
- Substituent Effects: The target compound’s 4-ethoxyphenyl and dimethoxy groups may enhance lipophilicity and membrane permeability compared to Compound 5a’s benzyloxy group.
- Linker Flexibility : The ethyl chain in the target compound could confer conformational flexibility, aiding binding to dynamic enzyme pockets, unlike rigidly linked analogs.
- Fluorine vs. Methoxy : Example 53’s fluorine substituents likely improve metabolic stability and electronegative interactions, whereas the target’s methoxy groups may prioritize solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
